molecular formula C12H9ClF3N3O2S B2906397 methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate CAS No. 338793-01-4

methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B2906397
CAS No.: 338793-01-4
M. Wt: 351.73
InChI Key: AXPWTSVZCRSOML-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2S/c1-19-8(10(20)21-2)5-18-11(19)22-9-7(13)3-6(4-17-9)12(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPWTSVZCRSOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate, identified by its CAS number 385383-52-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H9ClF3N2O2SC_{14}H_{9}ClF_{3}N_{2}O_{2}S. Its molecular weight is approximately 347.75 g/mol, and it has a melting point between 101°C and 102°C. The presence of the trifluoromethyl group and the chlorinated pyridine moiety are significant for its biological activity.

Antiparasitic Activity

Research indicates that compounds with similar structural features exhibit notable antiparasitic properties. For instance, studies on related imidazole derivatives have shown significant activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values in the low micromolar range (e.g., IC50 = 1.47 µM/mL for a closely related compound) . Such findings suggest that this compound may also possess similar antiparasitic effects.

Anticancer Activity

The compound's potential anticancer properties have been evaluated in various studies. In vitro assays demonstrated that structurally analogous imidazole compounds exhibited cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte cells) . The mechanism often involves the induction of apoptosis through caspase activation pathways, which could be relevant for this compound as well.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing imidazole rings are known to interact with various enzymes, potentially inhibiting their activity.
  • Cell Membrane Disruption : The lipophilicity imparted by the trifluoromethyl group may enhance membrane penetration, leading to increased cytotoxic effects.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, which may be a critical factor in their anticancer efficacy.

Case Studies

A notable case study involved a series of imidazole derivatives that were tested for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the imidazole structure significantly influenced their activity, with some derivatives achieving IC50 values as low as 9.6 µM in endothelial cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

CompoundIC50 (µM)Target
Compound A1.47Entamoeba histolytica
Compound B9.6HeLa Cells
Compound C4.43Giardia intestinalis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)
  • Molecular Formula : C₁₆H₁₁ClF₆N₂O
  • Molecular Weight : 396.72 g/mol
  • Key Differences : Replaces the imidazole-ester core with a benzamide group and an ethyl linker.
  • Application : Systemic fungicide and nematicide used in seed treatments for soybeans .
Fluopicolide (2,6-dichloro-N-[(3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl]benzamide)
  • Molecular Formula : C₁₅H₁₀Cl₃F₃N₂O
  • Molecular Weight : 387.61 g/mol
  • Key Differences : Benzamide structure with a dichlorophenyl group instead of imidazole.
  • Application : Fungicide targeting oomycetes in vineyards .

Imidazole-Based Analogues

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-N-propyl-1H-imidazole-5-carboxamide
  • Molecular Formula : C₁₄H₁₄ClF₃N₄OS
  • Molecular Weight : 378.80 g/mol
  • Key Differences : Methyl ester replaced with a propyl carboxamide group.
  • Properties : Higher LogP (4.16) indicates increased lipophilicity compared to the ester variant .
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide
  • Molecular Formula : C₁₄H₁₆ClF₃N₄OS
  • Molecular Weight : 378.80 g/mol
  • Key Differences : Isopropyl carboxamide substituent instead of methyl ester.
  • Synthesis Note: Demonstrates the role of carboxamide groups in modulating bioavailability .
Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
  • Molecular Formula : C₁₆H₁₆N₆O₄S₂
  • Molecular Weight : 420.47 g/mol
  • Key Differences : Additional pyridazinyl-sulfanyl group increases molecular complexity.

Trifluoromethylpyridine Derivatives in Medicinal Chemistry

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]
  • Key Features : Dual pyridinyl-sulfanyl groups and a piperazine linker.
  • Potential Use: Patent literature suggests applications in cancer and viral infection therapies .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Application
Target Compound (Methyl ester) C₁₂H₉ClF₃N₃O₂S 351.74 Ester, sulfanyl, CF₃, Cl ~3.0* Not explicitly stated
N-Propyl carboxamide analogue C₁₄H₁₄ClF₃N₄OS 378.80 Carboxamide, sulfanyl, CF₃, Cl 4.16 Research compound
Fluopyram C₁₆H₁₁ClF₆N₂O 396.72 Benzamide, CF₃, ethyl linker 3.8† Fungicide/Nematicide
Fluopicolide C₁₅H₁₀Cl₃F₃N₂O 387.61 Benzamide, dichlorophenyl, CF₃ 4.1† Oomycete fungicide
Pyridazinyl-sulfanyl derivative C₁₆H₁₆N₆O₄S₂ 420.47 Dual sulfanyl, ester, pyridazine N/A Experimental

*Estimated based on structural similarity.
†Reported values from agrochemical databases.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Ester vs. Sulfanyl Linker: Critical for binding to biological targets, as seen in fluopyram’s interaction with fungal succinate dehydrogenase . Trifluoromethyl Group: Enhances metabolic stability and target affinity across multiple analogues .
  • Synthetic Routes :

    • Common methods include nucleophilic substitution for sulfanyl bridge formation and esterification/amidation for side-chain modifications .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound with high purity and yield?

Answer:
The synthesis involves sequential functionalization of the imidazole and pyridine rings. Key steps include:

  • Sulfanyl Bridge Formation: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with a methyl-substituted imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification: Introducing the methyl carboxylate group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (from ethanol/water) are critical for isolating the product with >95% purity .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (thiol coupling)Higher temps reduce byproducts
SolventDMF or THFPolarity aids solubility
Reaction Time12–24 hrs (esterification)Prolonged time increases yield

Basic: Which spectroscopic and chromatographic techniques are most effective for structural validation?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.8–4.2 ppm (imidazole-CH₃), δ 7.5–8.5 ppm (pyridine protons) confirm substitution patterns .
    • ¹³C NMR: Signals near δ 165 ppm (ester carbonyl) and δ 120–140 ppm (CF₃-bearing pyridine carbons) validate functional groups .
  • Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ confirms molecular formula (e.g., m/z 395.01) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% at 254 nm) .

Advanced: How can computational modeling resolve ambiguities in the sulfanyl group’s reactivity during synthesis?

Answer:

  • DFT Calculations: Predict activation energies for sulfanyl coupling reactions. For example, transition-state modeling identifies steric hindrance from the trifluoromethyl group, guiding solvent selection (e.g., DMF reduces steric effects) .
  • Molecular Docking: Screens potential side reactions (e.g., disulfide formation) by simulating interactions between intermediates and reagents .
  • In Silico Optimization: Tools like Gaussian 16 or ORCA simulate reaction pathways to prioritize conditions (e.g., pH 7–9 minimizes hydrolysis) .

Advanced: How should researchers address conflicting bioactivity data in enzyme inhibition assays?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:

  • Assay Standardization:
    • Use uniform buffer systems (e.g., Tris-HCl vs. PBS alters ionic strength) .
    • Control for solvent effects (DMSO >1% may denature proteins) .
  • Structural-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing CF₃ with CH₃) to isolate pharmacophore contributions .
  • Kinetic Analysis: Determine inhibition constants (Kᵢ) under varying substrate concentrations to rule out non-competitive mechanisms .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement: Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) increase aqueous solubility, critical for bioavailability .
  • Metabolic Stability:
    • Introduce deuterium at metabolically labile sites (e.g., imidazole-CH₃) to slow CYP450-mediated oxidation .
    • Use liver microsome assays (e.g., human S9 fraction) to identify vulnerable positions .
  • Plasma Protein Binding: Modify the carboxylate group to reduce albumin affinity (e.g., replace methyl with ethyl ester) .

Advanced: How can thermal stability be systematically evaluated for long-term storage?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperature (e.g., >200°C indicates suitability for room-temperature storage) .
  • Differential Scanning Calorimetry (DSC): Identifies polymorphic transitions; sharp endothermic peaks suggest crystalline stability .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

Advanced: What regioselective strategies prevent side reactions during imidazole ring functionalization?

Answer:

  • Protecting Groups: Temporarily block the 1-methyl position with tert-butoxycarbonyl (Boc) to direct sulfanyl addition to C2 .
  • Metal Catalysis: Pd-mediated cross-coupling ensures selective C–S bond formation without disturbing the ester group .
  • pH Control: Mildly acidic conditions (pH 4–5) favor imidazole protonation, directing electrophiles to the less hindered nitrogen .

Advanced: How can Design of Experiments (DoE) optimize multi-step synthesis protocols?

Answer:

  • Factorial Design: Vary factors (temperature, solvent, catalyst loading) in a 2³ matrix to identify interactions. For example, ANOVA reveals solvent polarity × temperature as the most significant factor for yield .
  • Response Surface Methodology (RSM): Models non-linear relationships (e.g., parabolic effect of pH on purity) to pinpoint optimal conditions .
  • High-Throughput Screening: Automated platforms test 100+ conditions in parallel, reducing optimization time by 70% .

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